molecular formula C17H25N3O B5681991 (3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine

(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine

Cat. No.: B5681991
M. Wt: 287.4 g/mol
InChI Key: AAYBTBATRZIFFH-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in the 1990s. It is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC found in marijuana. CP-47,497 has been the subject of extensive scientific research due to its potential therapeutic applications and its role in understanding the cannabinoid receptor system.

Mechanism of Action

(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of THC found in marijuana. This compound has been shown to have a higher affinity for the CB1 receptor than THC, which may make it more potent.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters, which may be responsible for its psychoactive effects. This compound has also been shown to have anti-inflammatory and analgesic effects, which may make it useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the brain. It is also relatively easy to synthesize, which makes it readily available for use in experiments. However, this compound has some limitations for use in lab experiments. Its psychoactive effects may make it difficult to use in experiments that require subjects to be alert and focused. Additionally, its high affinity for the CB1 receptor may make it difficult to distinguish its effects from those of other cannabinoids.

Future Directions

There are several potential future directions for research on (3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine. One area of research is the development of new drugs that target the cannabinoid receptor system. This compound could be used as a starting point for the development of new drugs that have improved efficacy and fewer side effects. Another area of research is the study of the effects of chronic exposure to cannabinoids on brain function. This compound could be used in studies of the long-term effects of cannabinoids on the brain, which could have implications for the treatment of conditions such as addiction and chronic pain. Finally, this compound could be used in studies of the relationship between the cannabinoid receptor system and other systems in the body, such as the immune system and the endocrine system.

Synthesis Methods

(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine is synthesized using a multi-step process that involves the reaction of several different chemicals. The starting material for the synthesis is 4-(dimethylamino)benzaldehyde, which is reacted with cyclopropylamine to form the pyrrolidine ring. The resulting compound is then acylated with 4-(dimethylamino)phenylacetic acid to form the final product.

Scientific Research Applications

(3R*,4S*)-4-cyclopropyl-1-{[4-(dimethylamino)phenyl]acetyl}pyrrolidin-3-amine has been used extensively in scientific research to study the cannabinoid receptor system and its potential therapeutic applications. It has been shown to have a high affinity for the CB1 receptor and to be a potent agonist of this receptor. This compound has been used in studies of the effects of cannabinoids on the brain, including studies of the effects of chronic exposure to cannabinoids on brain function.

Properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-[4-(dimethylamino)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-19(2)14-7-3-12(4-8-14)9-17(21)20-10-15(13-5-6-13)16(18)11-20/h3-4,7-8,13,15-16H,5-6,9-11,18H2,1-2H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYBTBATRZIFFH-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(=O)N2CC(C(C2)N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)CC(=O)N2C[C@@H]([C@H](C2)N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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